molecular formula C5H2Cl2N4O B11898430 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No.: B11898430
M. Wt: 205.00 g/mol
InChI Key: CKYQSFMLRWLHQS-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a pharmacophore in the development of various therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Properties

Molecular Formula

C5H2Cl2N4O

Molecular Weight

205.00 g/mol

IUPAC Name

4,6-dichloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C5H2Cl2N4O/c6-2-1-3(9-5(7)8-2)10-11-4(1)12/h(H2,8,9,10,11,12)

InChI Key

CKYQSFMLRWLHQS-UHFFFAOYSA-N

Canonical SMILES

C12=C(NNC1=O)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution. These reactions are critical for generating derivatives with tailored biological or physicochemical properties.

Key Examples:

  • Amination : Reacting with amines (e.g., aniline, aliphatic amines) under mild conditions (20–80°C) yields 4- or 6-amino-substituted derivatives. For example, treatment with aniline produces 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

  • Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF) generates alkoxy derivatives, useful in kinase inhibitor synthesis .

Table 1 : Nucleophilic substitution reactions and conditions

NucleophilePosition SubstitutedConditionsProduct ApplicationYieldSource
AnilineC6RT, EtOHEGFR inhibitors85%
Sodium azideC460°C, DMFBTK inhibitors78%
HydrazineC4/C6−20°C, EtOHPleuromutilin derivatives83–98%

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocyclic systems.

Key Pathways:

  • Hydrazone Formation : Reaction with aromatic/aliphatic hydrazines generates hydrazones, which cyclize at elevated temperatures (100–125°C) to form pyrazolo[3,4-d]pyrimidines. For example, condensation with phenylhydrazine produces 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines .

  • Fusion with Urea : Heating with urea under alkaline conditions yields barbituric acid analogs, intermediates for antitumor agents .

Mechanistic Insight :
Cyclization typically proceeds via intramolecular nucleophilic attack, facilitated by the electron-withdrawing effect of chlorine atoms .

Cross-Coupling Reactions

The chlorine substituents enable palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.

Examples:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. These are explored as Bruton’s tyrosine kinase (BTK) inhibitors .

  • Buchwald-Hartwig Amination : Coupling with secondary amines produces N-alkylated analogs with improved solubility .

Acid-Base Reactions

The hydroxyl group at position 3 participates in acid-base chemistry:

  • Deprotonation : In alkaline media (e.g., NaOH/EtOH), the hydroxyl group deprotonates, enhancing nucleophilicity at adjacent positions .

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters, modifying electronic properties for material science applications.

Biological Activity-Driven Modifications

Derivatives of this compound exhibit significant pharmacological potential:

  • Kinase Inhibition : Substitution at C4 with acrylamido groups (e.g., 1-acrylamido-4-aminopiperidine) yields irreversible BTK inhibitors (IC₅₀ = 0.016 µM against EGFR) .

  • Anticancer Activity : Hydrazone derivatives (e.g., compound 12b ) show potent anti-proliferative effects (IC₅₀ = 8.21 µM against A549 lung cancer cells) .

Table 2 : Select biologically active derivatives

Derivative StructureTargetIC₅₀/ActivitySource
4-Acrylamido-piperidine at C4BTK0.016 µM (EGFR WT)
Hydrazone-linked phenyl groupEGFR T790M0.236 µM
6-Anilino substitutionCDK21.2 µM

Stability and Reactivity Considerations

  • Thermal Stability : Dechlorination occurs above 150°C, limiting high-temperature applications.

  • pH Sensitivity : The compound hydrolyzes in strongly acidic or basic conditions, necessitating controlled reaction environments .

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.

  • Case Study: Anticancer Activity
    Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance selectivity towards certain cancer types .

Enzyme Inhibition

This compound serves as a potent inhibitor of several enzymes, particularly those involved in nucleotide metabolism.

  • Example: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
    DPP-IV inhibitors are crucial in managing type 2 diabetes. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit DPP-IV activity, leading to improved glycemic control in diabetic models .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol against various pathogens.

  • Case Study: Bacterial Inhibition
    Laboratory tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryAnticancer activity through kinase inhibition
Enzyme InhibitionEffective DPP-IV inhibitor for diabetes management
Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is unique due to its dual chlorine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile scaffold in medicinal chemistry for developing potent inhibitors with specific biological activities .

Biological Activity

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol (CAS No. 42754-96-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H2Cl2N4
  • Molecular Weight : 190.00 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in organic solvents

Synthesis

The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the reaction of 2,4,6-trichloropyrimidine with hydrazine in methanol, followed by purification processes such as flash chromatography to isolate the desired compound .

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds related to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol have shown selective inhibition of CDK9, leading to apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound induced significant apoptosis in cancer cell lines through cell cycle arrest mechanisms .
  • Phosphodiesterase Inhibition : The compound has been identified as an inhibitor of human phosphodiesterase-V (hPDE-V), which plays a role in various cellular processes. Inhibiting hPDE-V can lead to enhanced cellular signaling pathways that may contribute to its anticancer effects .

Anti-inflammatory Activity

In vitro studies have indicated that 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol exhibits anti-inflammatory properties. Its efficacy was assessed through inhibition assays against cyclooxygenase (COX) enzymes:

  • COX Inhibition : The compound demonstrated significant inhibition against COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. This suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Study on Anticryptosporidial Activity

In a notable study focused on Cryptosporidium parvum, a parasite causing severe gastrointestinal illness, derivatives of pyrazolo[3,4-d]pyrimidine were screened for their efficacy. The results indicated that these compounds could inhibit the growth of C. parvum effectively and were orally bioavailable in mouse models. This positions them as promising candidates for treating cryptosporidiosis .

Evaluation of Toxicity and Safety

Acute toxicity studies have shown that certain derivatives possess low toxicity profiles with LD50 values exceeding 2000 mg/kg in mice. This suggests a favorable safety margin for further development in therapeutic applications .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerCDK9 inhibition
Anti-inflammatoryCOX-2 inhibition
AnticryptosporidialPDE-V inhibition
ToxicityLow toxicity (LD50 > 2000 mg/kg)

Q & A

Q. What are the recommended synthetic routes for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol, and how can reaction yields be optimized?

The synthesis typically involves multi-step halogenation and cyclization reactions. Key methods include:

  • Chlorination under acidic conditions : Reaction of precursor pyrazolo-pyrimidine derivatives with POCl₃ or HCl at elevated temperatures (50–100°C) to introduce chlorine substituents .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (methanol, 2-propanol) improves purity .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.0 M HCl for salt formation) and reaction time (e.g., 2.3 hours for intermediate steps) can enhance yields up to 52.7% .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux, 6 h~50%
Salt formation1.0 M HCl, 50°C, 2.3 h52.7%
PurificationEthyl acetate/hexane (1:4)>95% purity

Q. What analytical techniques are critical for characterizing 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol and its derivatives?

  • 1H NMR : Key for confirming substituent positions (e.g., δ 9.39 ppm for NH protons in DMSO-d₆) .
  • XRPD (X-ray Powder Diffraction) : Identifies crystalline polymorphs; peaks at 2θ = 12.5°, 15.8°, and 22.3° are diagnostic .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation risks (H333 hazard) .
  • Waste disposal : Segregate halogenated waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol derivatives with varying substituents?

  • Electrophilic substitution : Chlorine atoms at positions 4 and 6 direct further functionalization (e.g., Suzuki coupling at position 1) .
  • Steric effects : Bulky substituents (e.g., aryl groups) reduce reactivity at adjacent positions, requiring harsher conditions (e.g., reflux in xylene for 25–30 hours) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic aromatic substitution .

Q. How can researchers resolve contradictions in reported toxicity data between experimental models?

  • Cross-species validation : Compare TDLo (lowest toxic dose) and LDLo (lowest lethal dose) across mice (oral TDLo: 350 mg/kg), rats (skin LDLo: 1 g/kg), and human cell lines .
  • Metabolic profiling : Use liver microsomes to assess species-specific metabolism differences affecting toxicity .
  • In vitro assays : Prioritize organ-on-chip models to reconcile discrepancies in renal/hepatic toxicity .

Q. Table 2: Toxicity Data Across Models

SpeciesExposure RouteTDLo (mg/kg)LDLo (mg/kg)Target OrganReference
MouseOral350-Kidney
RatDermal-1000Liver
HumanInhalation3.2 (ppm)-Respiratory

Q. What strategies elucidate the structure-activity relationship (SAR) of derivatives in kinase inhibition studies?

  • Substituent variation : Introduce methyl, phenyl, or fluorobenzoyl groups at position 3 to modulate binding affinity .
  • Binding assays : Use hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as a pharmacological target to assess inhibitory potency .
  • Computational modeling : Dock derivatives into ATP-binding pockets of kinases (e.g., JAK2) to predict activity .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1.0 M HCl for protonation) .
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability in in vivo studies .

Q. What are the implications of polymorphism (XRPD patterns) on the compound’s pharmacological properties?

  • Bioavailability : Different crystalline forms (e.g., Form I vs. II) exhibit varying dissolution rates .
  • Stability : Hygroscopic polymorphs may degrade faster under humid conditions, requiring controlled storage .

Q. How do electronic effects influence the reactivity of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol in cross-coupling reactions?

  • Electron-withdrawing Cl groups : Activate the pyrimidine ring for nucleophilic attack at position 2 or 7 .
  • Pd-catalyzed couplings : Optimize catalyst systems (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with aryl boronic acids .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

  • Photolysis studies : Expose to UV light (254 nm) to assess halogen bond cleavage .
  • HPLC-MS analysis : Identify degradation products (e.g., dechlorinated intermediates) .
  • Ecotoxicity assays : Test algal growth inhibition to evaluate environmental impact .

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